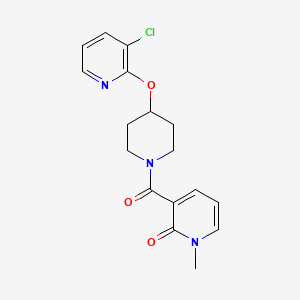

3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-20-9-3-4-13(16(20)22)17(23)21-10-6-12(7-11-21)24-15-14(18)5-2-8-19-15/h2-5,8-9,12H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMZJERZZCVASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, with the CAS number 1448035-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 347.8 g/mol. The structure includes a chloropyridine moiety linked to a piperidine carbonyl group and a methylpyridinone, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various pathways by influencing receptor activities or enzyme functions. The exact mechanism remains under investigation, but preliminary studies suggest interactions with neurotransmitter receptors and potential roles in modulating neurochemical pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibit antimicrobial activities. For example, derivatives of chloropyridine have been explored for their effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to establish its efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one. Modifications in the substituents on the piperidine and pyridine rings can significantly alter potency and selectivity for biological targets.

| Compound | Target Activity | Ki (nM) | Selectivity |

|---|---|---|---|

| Compound A | Mu opioid receptor antagonist | 0.77 | High |

| Compound B | Kappa opioid receptor antagonist | 40 | Moderate |

| Compound C | Delta opioid receptor antagonist | 4.4 | Low |

This table illustrates the varying affinities and selectivities observed in related compounds, highlighting the importance of structural modifications.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a related piperidine compound in models of neurodegeneration. Results indicated that compounds with structural similarities could protect dopaminergic neurons from oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues with Pyridin-2(1H)-one Cores

Compound 2 ():

- Structure : 4-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1-methylpyridin-2(1H)-one.

- Key Differences : Replaces the 3-chloropyridinyloxy group with a furopyridinyloxy substituent.

- Synthesis : Prepared via Suzuki-Miyaura coupling (25% yield), similar to methods applicable to the target compound .

Compounds 73–75 ():

- Structures: 73: 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one. 74: 3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one. 75: 3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one.

- Key Differences : Lack the piperidine-carbonyl linker but feature chlorophenyl (74) or acetylphenyl (75) groups.

- Synthesis : Prepared via cross-coupling reactions, highlighting the versatility of pyridin-2(1H)-one derivatization .

Substituent Effects on Bioactivity

Antioxidant Activity ():

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% radical scavenging at 12 ppm.

- Chlorine vs. Bromine : Bromine's larger atomic size may enhance antioxidant activity compared to chlorine, but the target compound’s 3-chloropyridinyl group could still contribute to moderate activity .

Antimicrobial Activity ():

- Pyridin-2(1H)-one derivatives with electron-withdrawing groups (e.g., bromine, chlorine) showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s 3-chloro group may similarly enhance microbial targeting .

Piperidine-Linked Analogues

N-[(1R,3S)-3-Isopropyl-3-(4-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():

- Structure : Features a piperazine-carbonyl linker and trifluoromethylpyridinyl group.

- Key Differences : Replaces chlorine with CF₃, which increases metabolic stability but may reduce solubility.

Trazodone-Related Compound C ():

- Structure : 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.

- Key Differences: Chlorophenyl-piperazine moiety linked to a triazolopyridinone core.

Physicochemical and ADMET Properties

- Metabolic Stability: Piperidine and pyridinone cores are associated with favorable ADMET profiles, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.